(3S,4S)-1-(2-cyclopropylpyrimidin-4-yl)-4-methylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-1-(2-cyclopropylpyrimidin-4-yl)-4-methylpyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with a cyclopropylpyrimidinyl group and a carboxamide group, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-(2-cyclopropylpyrimidin-4-yl)-4-methylpyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate diamine and a diester or diketone under acidic or basic conditions.
Introduction of the Cyclopropylpyrimidinyl Group: This step often involves a nucleophilic substitution reaction where a halogenated pyrimidine derivative reacts with a cyclopropylamine.
Attachment of the Carboxamide Group: The final step usually involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an ester or an acid chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow reactors for improved reaction control, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-(2-cyclopropylpyrimidin-4-yl)-4-methylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3S,4S)-1-(2-cyclopropylpyrimidin-4-yl)-4-methylpyrrolidine-3-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features could make it a candidate for binding studies or as a lead compound in drug discovery.
Medicine
In medicine, this compound might be explored for its pharmacological properties. Researchers could study its effects on various biological pathways to determine its potential therapeutic applications.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of (3S,4S)-1-(2-cyclopropylpyrimidin-4-yl)-4-methylpyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating enzymatic activity by binding to the active site or allosteric sites.
Interaction with Receptors: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Affecting cellular signaling pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-1-(2-cyclopropylpyrimidin-4-yl)-4-methylpyrrolidine-3-carboxylate
- (3S,4S)-1-(2-cyclopropylpyrimidin-4-yl)-4-methylpyrrolidine-3-carboxylic acid
- (3S,4S)-1-(2-cyclopropylpyrimidin-4-yl)-4-methylpyrrolidine-3-carbothioamide
Uniqueness
What sets (3S,4S)-1-(2-cyclopropylpyrimidin-4-yl)-4-methylpyrrolidine-3-carboxamide apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure can result in distinct reactivity and biological activity, making it a valuable compound for research and application in various fields.
Properties
IUPAC Name |
(3S,4S)-1-(2-cyclopropylpyrimidin-4-yl)-4-methylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-8-6-17(7-10(8)12(14)18)11-4-5-15-13(16-11)9-2-3-9/h4-5,8-10H,2-3,6-7H2,1H3,(H2,14,18)/t8-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXAMANINUXDGS-PSASIEDQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)N)C2=NC(=NC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)N)C2=NC(=NC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.